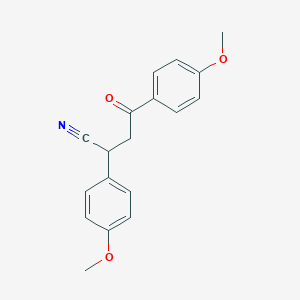

2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile

Description

Properties

IUPAC Name |

2,4-bis(4-methoxyphenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-21-16-7-3-13(4-8-16)15(12-19)11-18(20)14-5-9-17(22-2)10-6-14/h3-10,15H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTWSEPIXMUMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312097 | |

| Record name | 2,4-bis(4-methoxyphenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23073-04-3 | |

| Record name | NSC249795 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-bis(4-methoxyphenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Scheme

- Reactants: 4-methoxybenzaldehyde + malononitrile or substituted malononitrile

- Conditions: Solvent (often polar aprotic like DMSO or acetonitrile), base or acid catalyst, controlled temperature (room temperature to reflux)

- Mechanism: Knoevenagel condensation followed by keto-enol tautomerism and stabilization of the β-ketonitrile product

Detailed Preparation Methodologies

Knoevenagel Condensation with Malononitrile

This is the most common and efficient method reported for synthesizing this compound.

- Procedure: 4-methoxybenzaldehyde is reacted with malononitrile in the presence of a base such as potassium carbonate or an organic amine catalyst.

- Solvent: DMSO, ethanol, or acetonitrile are commonly used.

- Temperature: Typically room temperature to mild heating (50–70 °C).

- Reaction Time: 1–3 hours, monitored by thin-layer chromatography (TLC).

- Workup: The reaction mixture is diluted with water, extracted with organic solvents (e.g., dichloromethane), dried, and purified by column chromatography or recrystallization.

Example:

A reaction mixture of 4-methoxybenzaldehyde and malononitrile in DMSO with potassium carbonate at 50 °C for 1 hour yields the target compound with high purity after extraction and purification.

Use of Chalcone Intermediates

An alternative approach involves the synthesis of chalcone derivatives followed by nucleophilic addition of cyanide sources.

- Step 1: Preparation of 4-methoxy-substituted chalcones via aldol condensation of 4-methoxybenzaldehyde with acetophenone derivatives.

- Step 2: Reaction of chalcones with potassium cyanide in the presence of acetic acid and DMSO at 50 °C to introduce the nitrile group and form the β-ketonitrile structure.

- Purification: Extraction with dichloromethane and chromatographic purification.

This method allows for structural variation and has been reported to yield this compound analogs efficiently.

Cyclization and Oxidation Routes

Some synthetic routes involve intramolecular cyclization and oxidation steps starting from aminophenyl-substituted oxobutanenitriles, which can be adapted to prepare the target compound or its derivatives.

- Reagents: Aminophenyl oxobutanenitriles, oxidizing agents.

- Conditions: Reflux in acetic acid or DMSO.

- Outcome: Formation of oxindole derivatives or related structures, which can be precursors or analogs of this compound.

While this is more specialized, it provides insight into alternative synthetic pathways.

Reaction Parameters Influencing Yield and Purity

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Solvent | DMSO, ethanol, acetonitrile | Solvent polarity affects solubility and reaction rate |

| Temperature | 25–70 °C | Higher temperature accelerates reaction but may cause side reactions |

| Catalyst/Base | K2CO3, organic amines | Catalyzes Knoevenagel condensation efficiently |

| Reaction Time | 1–3 hours | Sufficient for complete conversion |

| Workup | Extraction with DCM, washing, drying | Ensures removal of impurities |

| Purification | Column chromatography, recrystallization | Achieves high purity product |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of methoxy groups, aromatic protons, ketone carbonyl, and nitrile carbons.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (295.3 g/mol).

- Melting Point: Typically reported around 70–75 °C, indicating purity.

- IR Spectroscopy: Characteristic absorption bands for nitrile (~2240 cm^-1) and ketone (~1660 cm^-1) groups.

These analyses validate the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

The applications of 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile can be categorized into several key areas:

Organic Synthesis

- Michael Additions : The compound acts as a Michael acceptor, facilitating the formation of more complex organic molecules through conjugate addition reactions. This property is crucial for synthesizing various drug candidates and bioactive compounds.

- Tautomerism Studies : Research has explored the tautomeric forms of this compound, providing insights into its mass spectral behavior and stability under different conditions .

Medicinal Chemistry

- Antiviral and Anticancer Potential : Derivatives of this compound have been investigated for their biological activities, including antiviral and anticancer properties. The presence of the nitrile group allows for further functionalization, enhancing biological activity.

- Drug Candidate Synthesis : The compound has been utilized in synthesizing pyrrole-based drug candidates, showcasing its utility in developing non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents .

Material Science

- Hole Transport Materials for Solar Cells : Recent studies have evaluated the use of this compound as a hole transport material (HTM) in perovskite solar cells (PSCs). Its structural properties contribute to improved efficiency and stability of PSC devices .

- Molecular Engineering : The compound's design allows for modifications that can lead to enhanced performance in electronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic devices .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Organic Synthesis | Michael addition reactions | Formation of complex organic molecules |

| Medicinal Chemistry | Synthesis of antiviral drug candidates | Potential antiviral activity observed |

| Material Science | Hole transport materials in PSCs | Enhanced power conversion efficiency (PCE) |

| Molecular Engineering | Modifications for electronic applications | Improved charge mobility and device stability |

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives synthesized from this compound. The results indicated promising activity against specific cancer cell lines, suggesting that further exploration could lead to new therapeutic agents.

Case Study 2: Performance in Solar Cells

In research focused on perovskite solar cells, devices incorporating this compound as an HTM demonstrated a significant increase in efficiency compared to traditional materials. The study highlighted the importance of molecular structure in optimizing performance.

Mechanism of Action

The mechanism of action of 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxyphenyl groups can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of 2,4-bis(4-methoxyphenyl)-4-oxobutanenitrile and related analogs:

Structural and Electronic Effects

- Methoxy vs. Chloro Substituents : Methoxy groups (-OCH₃) are electron-donating, increasing the electron density of the aromatic ring and enhancing solubility in polar solvents. In contrast, chloro groups (-Cl) are electron-withdrawing, making the ketone moiety more electrophilic and reactive toward nucleophiles .

- Ethyl vs. Methoxy Groups: The ethyl substituent in 2-(4-ethylphenyl)-4-(4-methoxyphenyl)-4-oxobutanenitrile reduces polarity, resulting in a lower melting point (75.2–76.5°C vs. 112.6–113.3°C) and higher synthetic yield (86% vs. 60%) due to improved solubility in nonpolar solvents during purification .

Thermodynamic Stability

- Methoxy groups contribute to higher thermal stability, as evidenced by the elevated melting point of this compound compared to ethyl- or chloro-substituted analogs .

Biological Activity

2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile is an organic compound with the molecular formula and a molecular weight of 295.33 g/mol. This compound features two methoxy-substituted phenyl groups attached to a butanenitrile backbone, which includes a carbonyl (ketone) functional group. Its unique structure allows for various chemical transformations, making it a subject of interest in medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves reactions that introduce the methoxy groups onto the phenyl rings, followed by the formation of the butanenitrile structure. The compound's reactivity with nucleophiles and electrophiles highlights its potential as a building block in drug design and materials science.

The biological activity of this compound is primarily linked to its interactions with biological macromolecules, which may modulate various biological pathways. Studies have indicated that compounds with similar structural features often exhibit distinct biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)-5-hydroxy-5-phenyl-1H-pyrrole | Contains a pyrrole ring | Exhibits anti-inflammatory properties |

| 2-(3-Oxoindolin-2-ylidene)acetonitrile | Features an indole derivative | Shows higher cytotoxicity against cancer cells |

| 4-Oxo-2,4-diphenylbutanenitrile | Similar backbone without methoxy groups | Different reactivity due to absence of methoxy groups |

This table illustrates how the specific substitution pattern of this compound may contribute to its unique biological profile compared to other compounds.

Anticancer Activity

Research has shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, studies involving derivatives of this compound have reported significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of related compounds. Preliminary studies suggest that this compound may possess antibacterial properties, potentially acting against common pathogens through mechanisms that disrupt bacterial cell wall synthesis or function .

Q & A

Q. What are the established synthetic routes for 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile?

The compound is typically synthesized via hydrocyanation of α,β-unsaturated ketones or through thionation reactions. For example, Lawesson’s reagent (2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) can facilitate sulfur substitution in carbonyl groups, as demonstrated in analogous nitrile syntheses . Key steps include:

- Hydrocyanation : Reaction of 4-methoxyphenyl-substituted ketones with trimethylsilyl cyanide (TMSCN) under acidic conditions to introduce the nitrile group .

- Thionation : Use of Lawesson’s reagent to convert carbonyl intermediates to nitriles via intermediate thioamide formation, followed by desulfurization .

Q. How is the structural characterization of this compound validated?

X-ray crystallography is the gold standard. For example, the orthorhombic crystal system (space group Pbcn) with unit cell parameters a = 31.247 Å, b = 9.1889 Å, and c = 9.3719 Å was reported for a structurally similar nitrile derivative . Complementary techniques include:

- FT-IR : Confirming the nitrile stretch (~2220 cm⁻¹) and carbonyl (C=O) absorption (~1680 cm⁻¹).

- NMR : NMR peaks at δ ~115–120 ppm for the nitrile carbon and δ ~190 ppm for the ketone carbonyl .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Systematic parameter screening is critical:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates but may require inert atmospheres to avoid side reactions .

- Catalyst Tuning : Lewis acids like ZnCl₂ or Ti(OiPr)₄ can improve hydrocyanation efficiency by activating the carbonyl group .

- Temperature Control : Maintaining 60–80°C during thionation minimizes byproduct formation while ensuring complete conversion .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data?

Discrepancies often arise from crystal packing effects or solvent interactions. To address:

- DFT Calculations : Compare optimized gas-phase molecular geometries (B3LYP/6-31G* level) with X-ray-derived structures to identify conformational differences .

- Solvent Modeling : Use implicit solvent models (e.g., PCM) in NMR chemical shift predictions to account for solvent-induced shifts .

- Dynamic Effects : Variable-temperature NMR can reveal fluxional behavior in solution that static crystallographic data may not capture .

Q. How does the electronic nature of substituents influence reactivity in derivative synthesis?

The electron-donating 4-methoxyphenyl groups stabilize the nitrile and ketone moieties, directing reactivity:

- Nucleophilic Attack : The nitrile’s electron-withdrawing nature directs nucleophiles (e.g., Grignard reagents) to the ketone carbonyl, enabling selective functionalization .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids are feasible at the para-methoxy-substituted phenyl rings, as evidenced by analogous compounds .

Methodological Resources

- X-ray Crystallography : Protocols for single-crystal growth (e.g., slow evaporation from ethanol) and refinement using SHELXL .

- Spectroscopic Validation : Guidelines for reconciling NMR/IR data with computational models .

- Reaction Optimization : Case studies on solvent/catalyst selection in nitrile synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.